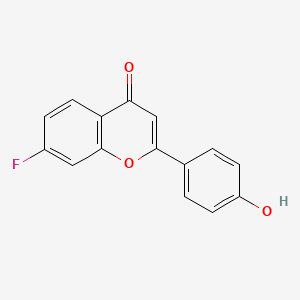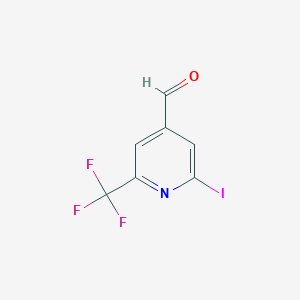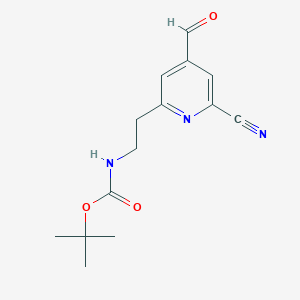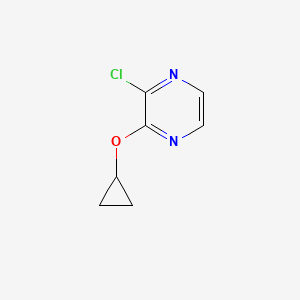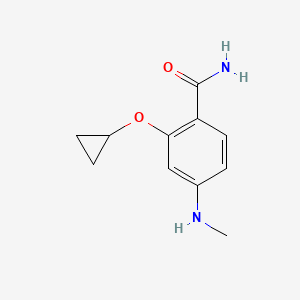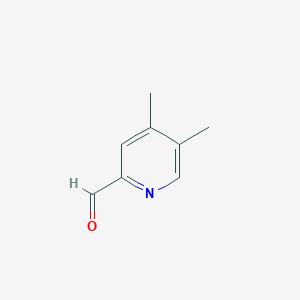![molecular formula C14H18Cl2N2O B14847412 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1203682-09-0](/img/structure/B14847412.png)
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The presence of the spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spirocyclic core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can result in anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for their therapeutic potential.
Uniqueness
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out due to its specific spirocyclic structure and the presence of the chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1203682-09-0 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-11-4-1-3-10(7-11)12-8-17-13(18)14(12)5-2-6-16-9-14;/h1,3-4,7,12,16H,2,5-6,8-9H2,(H,17,18);1H |
Clé InChI |
LJMFBMXIYPTAHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C(CNC2=O)C3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


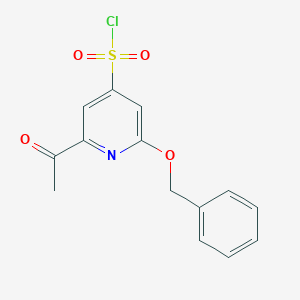

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)
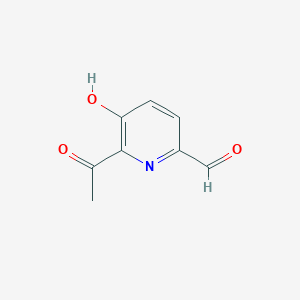

![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
